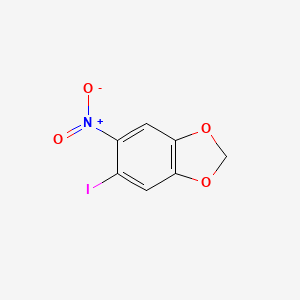

5-Iodo-6-nitro-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

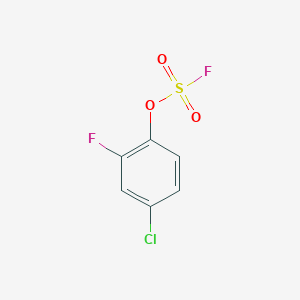

5-Iodo-6-nitro-1,3-benzodioxole is a compound used for proteomics research . It has a molecular formula of C7H4INO4 and a molecular weight of 293.02 .

Synthesis Analysis

The synthesis of 5-Iodo-6-nitro-1,3-benzodioxole involves two stages . In the first stage, 2-amino-4,5-methylenedioxy-1-nitrobenzene is combined with hydrogen chloride in water for a specific duration . In the second stage, potassium iodide is added in water . The mixture is then filtered, and the residue is dissolved with dichloromethane, dried, and purified by column chromatography .Molecular Structure Analysis

The molecular structure of 5-Iodo-6-nitro-1,3-benzodioxole is represented by the formula C7H4INO4 . The compound is part of the benzodioxole family, which is a class of organic compounds containing a benzene ring fused to a dioxole ring .Physical And Chemical Properties Analysis

5-Iodo-6-nitro-1,3-benzodioxole has a molecular weight of 293.02 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Oxidation of Alcohols

A novel method for the oxidation of alcohols to aldehydes or ketones was developed using a trivalent iodine compound, 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one (ANBX), prepared from the oxidation of 2-iodo-5-nitrobenzoic acid. This process allows for the smooth oxidation of benzylic and aliphatic secondary alcohols under mild conditions, presenting an effective method for alcohol oxidation with potential applications in synthetic chemistry (Iinuma, Moriyama, & Togo, 2013).

Derivatives of 1,3-Benzodioxole

Research on the preparation of amino-1,3-benzodioxoles through the reduction of various nitro-derivatives has been documented. This study provides foundational knowledge on the synthesis of benzodioxole derivatives, which could have implications for the development of new compounds with potential biological or chemical applications (Daliacker, Erkens, & Kim, 1978).

Antimicrobial and Antitumor Agents

Synthesis and evaluation of benzodioxole-based thiosemicarbazone derivatives have been explored for their potential as anticancer agents. This research indicates the versatility of benzodioxole derivatives in developing compounds with biological activity, which could extend to related compounds such as 5-Iodo-6-nitro-1,3-benzodioxole in targeting various diseases (Altıntop, Temel, Sever, Akalın Çiftçi, & Kaplancıklı, 2016).

Photoinitiation Efficiency

The influence of substituents on the photoinitiation efficiency of benzophenone/benzodioxole-based systems was studied, highlighting the potential use of benzodioxole derivatives in photopolymerization processes. This research might inspire further studies on the specific applications of 5-Iodo-6-nitro-1,3-benzodioxole in photoinitiating systems for industrial or research purposes (Yang, Xu, Shi, & Nie, 2012).

Eigenschaften

IUPAC Name |

5-iodo-6-nitro-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRDPDCTXSIYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-6-nitro-1,3-benzodioxole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)

![N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2599486.png)

![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2599493.png)

![(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2599495.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2599499.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2599503.png)

![5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2599504.png)